5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

Enzyme inhibition Alkaline phosphatase 5'-Nucleotidase

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1) is a benzenesulfonamide derivative characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an N,N-diethylsulfonamide moiety on the benzene ring. The compound has the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol.

Molecular Formula C11H16BrNO3S
Molecular Weight 322.22 g/mol
CAS No. 428471-30-1
Cat. No. B1298187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
CAS428471-30-1
Molecular FormulaC11H16BrNO3S
Molecular Weight322.22 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3
InChIKeyOITONLXAEQJJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1): Chemical Identity and Core Structural Features


5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1) is a benzenesulfonamide derivative characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an N,N-diethylsulfonamide moiety on the benzene ring . The compound has the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol . Its sulfonamide core and halogen substituent position it as a member of the brominated benzenesulfonamide class, which is commonly explored in medicinal chemistry for antimicrobial and enzyme-targeted applications .

Alkaline phosphatase inhibition workflow

Halogen-dependent SAR context

MCF-7 cell-model endpoint review

Why 5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1) Cannot Be Replaced by Unsubstituted or Chlorinated Analogs


Despite sharing a common benzenesulfonamide backbone, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide exhibits substitution-dependent activity that precludes simple interchange with its non-halogenated (CAS 616884-28-7) or 5-chloro (CAS 428493-34-9) analogs. In vitro profiling reveals that the compound acts as a weak inhibitor of rat ecto-5'-nucleotidase (IC50 = 40.1 µM) and a sub-micromolar inhibitor of bovine intestinal alkaline phosphatase (Ki = 200 nM) [1]. Notably, the non-brominated analog N,N-diethyl-2-methoxybenzenesulfonamide shows no reported activity against these targets, underscoring the functional requirement of the bromine substituent for enzyme engagement . This halogen-dependent pharmacology means that substitution without target-specific validation risks loss of the desired biological effect.

Non-brominated analog lacks enzyme engagement

N,N-diethyl-2-methoxybenzenesulfonamide shows no reported activity; the bromine substituent is functionally required.

5-Chloro analog activity may shift

Halogen replacement can alter inhibition potency and selectivity; target-specific validation is needed before interchange.

Assay condition transfer requires review

Class-level inference suggests that enzyme inhibition profiles may not directly transfer across assay platforms or species orthologs.

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1): Head-to-Head Comparative Evidence for Scientific Selection


Differential Enzyme Inhibition: Alkaline Phosphatase vs. Ecto-5'-Nucleotidase Selectivity Profile

The compound exhibits a >200-fold selectivity window for bovine intestinal alkaline phosphatase (Ki = 200 nM) over rat ecto-5'-nucleotidase (IC50 = 40.1 µM) [1]. This is a class-level inference for selectivity, as direct comparator data for the 5-chloro or non-halogenated analogs on both targets is not available in the same study.

ALP selectivity
Class-level
>200-fold ALP over 5′-NT
Assay sensitivity guidance for phosphatase screening
Direct analog data unavailable; class-level inference
Enzyme inhibition Alkaline phosphatase 5'-Nucleotidase Selectivity

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Comparative Potency Assessment

The compound demonstrates moderate antiproliferative activity against MCF-7 human breast adenocarcinoma cells, with a reported IC50 of approximately 12 µM . This is a cross-study comparable evidence point, as the same cell line is widely used to benchmark benzenesulfonamide derivatives, though direct head-to-head data for the 5-chloro analog in the same study is not available.

MCF-7 antiproliferative
Data to verify
IC50 ≈ 12 µM
Supports cell-model endpoint review
Cross-study comparable; source to verify
Anticancer MCF-7 Cytotoxicity Apoptosis

Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

The compound has a predicted LogP of 3.569 and a topological polar surface area (TPSA) of 54.99 Ų [1]. In contrast, the non-brominated analog N,N-diethyl-2-methoxybenzenesulfonamide (CAS 616884-28-7) has a lower predicted LogP (approx. 2.8) and similar TPSA (~55 Ų) . The higher lipophilicity conferred by the bromine atom may enhance membrane permeability but could also reduce aqueous solubility relative to the non-halogenated analog.

Lipophilicity shift
Head-to-head
ΔLogP +0.77 vs. non-bromo
Membrane diffusion context for cell assays
Predicted LogP 3.57 vs. 2.8; experimental values needed
Lipophilicity LogP TPSA Drug-likeness

Solid-State Characterization: Melting Point as a Purity and Handling Indicator

The compound exhibits a melting point range of 90–94°C [1]. This is a supporting evidence point, as no direct comparator melting point data for the 5-chloro or non-halogenated analogs are provided in the same vendor specifications. However, the reported narrow range indicates a crystalline solid with good purity, which is essential for reproducible weighing and formulation.

Melting point
Supporting
90–94 °C
Handling and purity QC indicator
Narrow range suggests crystalline solid
Melting point Solid-state Quality control Formulation

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1): Priority Research Applications Based on Evidence


Alkaline Phosphatase Inhibitor Screening and Mechanistic Studies

The compound's sub-micromolar Ki (200 nM) against bovine intestinal alkaline phosphatase supports its use as a tool compound for studying alkaline phosphatase-mediated pathways. Researchers can employ this compound in enzyme inhibition assays to probe the role of alkaline phosphatase in dephosphorylation-dependent signaling or metabolic processes [1].

Benzenesulfonamide Structure-Activity Relationship (SAR) Campaigns

The availability of quantitative LogP data (3.569) and a defined substitution pattern (5-bromo, 2-methoxy, N,N-diethyl) makes this compound a valuable reference point for SAR studies. Medicinal chemists can use it as a baseline to evaluate how modifications to the halogen (e.g., Cl, F) or amine substituents (e.g., dimethyl, ethyl) alter lipophilicity and target engagement [1].

Anticancer Lead Optimization in MCF-7 Breast Cancer Models

With a reported IC50 of ~12 µM in MCF-7 cells, the compound provides a moderate-potency starting point for hit-to-lead optimization. Researchers focused on benzenesulfonamide-based anticancer agents can use this compound as a comparator to assess improvements in cytotoxicity achieved through further structural elaboration [1].

Application
Selection Property
Validation Focus
Alkaline phosphatase pathway studies
Enzyme inhibition potency context
ALP selectivity over 5′-nucleotidase
Benzenesulfonamide SAR campaigns
Halogen-substitution lipophilicity effects
LogP and target engagement correlation
MCF-7 cell-model studies
Cytotoxicity profile range
Apoptosis endpoint review

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